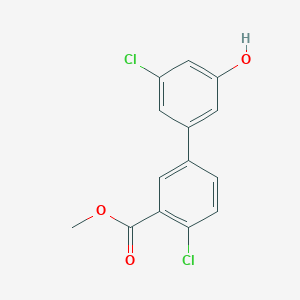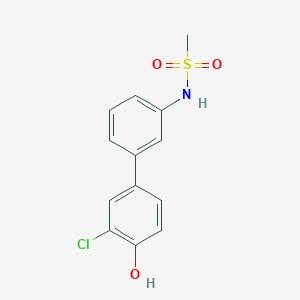
3-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95%
Vue d'ensemble
Description
3-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95% (3-Cl-4-Cl-3-OMe-CPP) is a phenolic compound that has been used in a variety of scientific research applications. It is a white crystalline solid that is soluble in organic solvents. It has a molecular weight of 308.5 g/mol and a melting point of 95-98 °C. 3-Cl-4-Cl-3-OMe-CPP is a versatile reagent that can be used in a variety of reactions, including amination, alkylation, and oxidation. It has been used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and natural products. It has also been used in the development of new materials and in the study of biochemical and physiological processes.
Mécanisme D'action
3-Cl-4-Cl-3-OMe-CPP is a phenolic compound that is used in a variety of scientific research applications. It is a versatile reagent that can be used in a variety of reactions, including amination, alkylation, and oxidation. Its mechanism of action is based on the formation of reactive intermediates, such as aryl chlorides, aryl bromides, and aryl iodides. These intermediates can then be used in a variety of reactions, such as amination, alkylation, and oxidation.
Biochemical and Physiological Effects
3-Cl-4-Cl-3-OMe-CPP has been used in the study of enzyme inhibitors, receptor antagonists, and other bioactive compounds. It has also been used in the development of new materials and in the study of biochemical and physiological processes. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes, and to bind to certain receptors in the body. It has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-Cl-4-Cl-3-OMe-CPP in laboratory experiments has several advantages. It is a versatile reagent that can be used in a variety of reactions, including amination, alkylation, and oxidation. It is also relatively easy to synthesize and is relatively inexpensive. However, it is flammable and should be handled with caution. It should also be stored in a cool, dry place and away from heat and light.
Orientations Futures
The use of 3-Cl-4-Cl-3-OMe-CPP in scientific research has a number of potential future directions. It could be used to develop new pharmaceuticals, agrochemicals, and natural products. It could also be used to study the mechanism of action of various enzymes and receptors. It could also be used to study the biochemical and physiological effects of various compounds. Additionally, it could be used to develop new materials and to study the effects of various environmental factors on biochemical processes.
Méthodes De Synthèse
3-Cl-4-Cl-3-OMe-CPP can be synthesized from the reaction of 4-chloro-3-methoxycarbonylphenol and thionyl chloride. The reaction is carried out in a two-step process. In the first step, the 4-chloro-3-methoxycarbonylphenol is reacted with thionyl chloride in a 1:1 molar ratio. The reaction is carried out in an inert atmosphere and is heated to a temperature of 80-90 °C. In the second step, the resulting chloromethoxychloride is treated with 3-chlorophenol in a 1:1 molar ratio. The reaction is carried out in an inert atmosphere at a temperature of 80-90 °C. The product is then purified by recrystallization and further purified by chromatography.
Applications De Recherche Scientifique
3-Cl-4-Cl-3-OMe-CPP has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and natural products. It has also been used in the development of new materials and in the study of biochemical and physiological processes. It has been used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and natural products. It has also been used in the study of enzyme inhibitors, receptor antagonists, and other bioactive compounds. It has also been used in the development of new materials and in the study of biochemical and physiological processes.
Propriétés
IUPAC Name |
methyl 2-chloro-5-(3-chloro-5-hydroxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c1-19-14(18)12-6-8(2-3-13(12)16)9-4-10(15)7-11(17)5-9/h2-7,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLDMQCBGAUVST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=CC(=C2)Cl)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686178 | |
| Record name | Methyl 3',4-dichloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)phenol | |
CAS RN |
1261961-47-0 | |
| Record name | Methyl 3',4-dichloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382108.png)
![3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382112.png)





